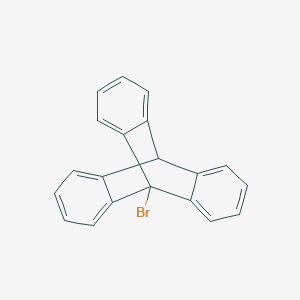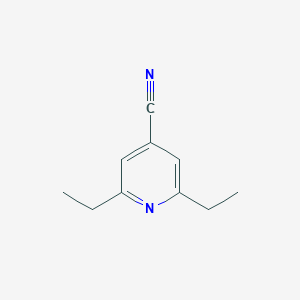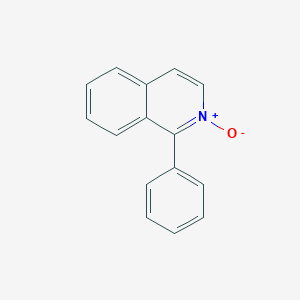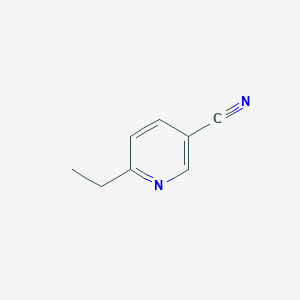
9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9,10(1’,2’)-Benzenoanthracene, 9-bromo-9,10-dihydro-” is a chemical compound. It is a derivative of anthracene, a well-known aromatic hydrocarbon with wide applications, including in organic optoelectronics and pharmaceutical sciences . Derivatization at the C9/C10 leads to the formation of the ethano-bridge of the anthracene core structures .
Synthesis Analysis
The synthesis of similar compounds involves the introduction of different boryl acceptor moieties into an ortho donor (D)–acceptor (A) backbone structure . For instance, 9-boraanthryl, 10H-phenoxaboryl, and dimesitylboryl groups have been introduced into a structure containing a 9,9-diphenylacridine (DPAC) donor . The synthesis process typically involves a reaction at -78°C in toluene .Molecular Structure Analysis
The molecular structure of similar compounds shows steric congestion around the boron atom along with a highly twisted D–A structure . A short contact between the N and B atoms, indicative of an N → B nonbonding electronic interaction, is observed in the crystal structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds are characterized by high emissivity (PLQYs = 90–99%) and strong thermally activated delayed fluorescence (TADF) properties in both solution and solid state . The fluorescence bands of cyclic boryl-containing compounds are substantially blue-shifted compared to that of dimesitylboryl-containing compounds .科学的研究の応用
Synthesis of New Triptycenes
Triptycene-based systems, including 9-Bromotriptycene, have seen great progress in terms of their synthesis . Researchers from various fields of science have reported advances in the synthetic methodology and properties of new triptycenes . The regioselective synthesis of sterically demanding systems is a significant area of progress .
Catalysis
The application of triptycenes, including 9-Bromotriptycene, in catalysis has been presented . The unique structure of these compounds allows them to act as effective catalysts in various chemical reactions .
Unique Interactions
Triptycene molecular scaffolds, including 9-Bromotriptycene, present unique interactions . These interactions can occur within a triptycene unit, as well as between triptycenes or triptycenes and other molecules .
Liquid and Solid State Properties
The unique properties of triptycenes in the liquid and solid states have been elaborated . These properties are largely due to the unique structure of triptycene compounds, including 9-Bromotriptycene .
Efficient Functionalization
9-Bromotriptycene has been used in a Pd-catalyzed cross-coupling protocol that offers efficient functionalization of the bridgehead carbon atom through C9-C bond formation .
Synthesis of Sterically Crowded Systems
9-Bromotriptycene has been used in the synthesis of sterically crowded systems . The unique structure of 9-Bromotriptycene allows for the creation of these complex systems .
作用機序
Target of Action
Triptycene derivatives have been reported to have unique interactions with various molecular scaffolds .
Mode of Action
It’s known that triptycene derivatives can interact uniquely with other molecules . For instance, Oi et al. disclosed a Pd-catalyzed cross-coupling protocol that offers efficient functionalization of the bridgehead carbon atom in 9-bromotriptycene through C9-C bond formation .
Biochemical Pathways
The unique properties of triptycene derivatives suggest that they may interact with various biochemical pathways .
Pharmacokinetics
The synthesis of 9-bromotriptycene has been reported , which could potentially influence its bioavailability.
Result of Action
The unique properties of triptycene derivatives suggest that they may have interesting effects at the molecular and cellular levels .
Action Environment
It’s known that the synthesis of 9-bromotriptycene involves the reaction of 9,10-dibromotriptycene with metals, suggesting that certain environmental conditions could potentially influence its action .
特性
IUPAC Name |
1-bromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSROKCVTEYMWHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165385 |
Source


|
| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15364-55-3 |
Source


|
| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What unique information can be gleaned from studying the nuclear spin relaxation of 9-Bromotriptycene?
A1: Analyzing the nuclear spin relaxation rates of 9-Bromotriptycene, specifically focusing on the Scalar relaxation of the second kind (SC2) mechanism, offers valuable insights into the dynamics of molecular movements. [] Researchers successfully isolated the longitudinal SC2 relaxation rates of the carbon atom bonded to bromine in both ⁷⁹Br and ⁸¹Br isotopomers of the molecule. [] This data facilitated the experimental determination of elusive parameters such as bromine-carbon spin-spin coupling constants and relaxation rates of quadrupole bromine nuclei. [] Furthermore, by analyzing the dipolar relaxation of protonated carbons, researchers determined the rotational diffusion parameters that define the reorientation of C-Br vectors within the molecule. [] These parameters are crucial for interpreting the observed bromine relaxation rates. []
Q2: How does 9-Bromotriptycene behave in photostimulated reactions with nucleophiles?
A2: 9-Bromotriptycene undergoes nucleophilic substitution via an SRN1 mechanism at the bridgehead position when exposed to light and nucleophiles. [] Studies comparing the reactivity of 1-haloadamantane and 9-Bromotriptycene with various nucleophiles revealed a consistent trend in the nucleofugality of halogens: I > Br > Cl. [] This suggests that the leaving group ability of the halogen atom significantly influences the reaction rate. []
Q3: How do theoretical calculations, incorporating relativistic effects, contribute to our understanding of 9-Bromotriptycene?
A3: Theoretical calculations, particularly those accounting for relativistic effects, have been instrumental in predicting key parameters of 9-Bromotriptycene. [] These calculations provided insights into the indirect ¹J(¹³C, ⁷⁹Br) coupling constants, magnetic shielding of carbon nuclei, and quadrupole coupling constants of bromine atoms within the molecule. [] Comparing these theoretical predictions with experimentally determined values offered valuable insight into the accuracy of different computational methods and highlighted potential discrepancies. [] Further investigation into these discrepancies can refine our understanding of the electronic structure and properties of 9-Bromotriptycene. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)








